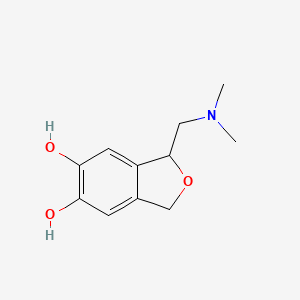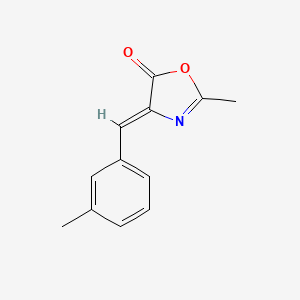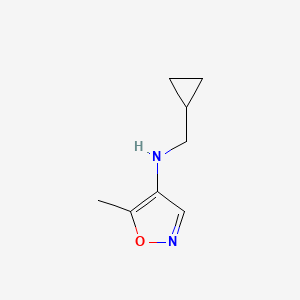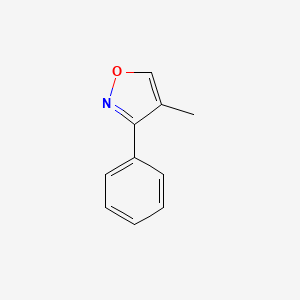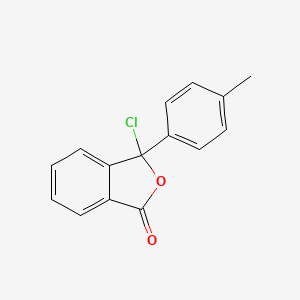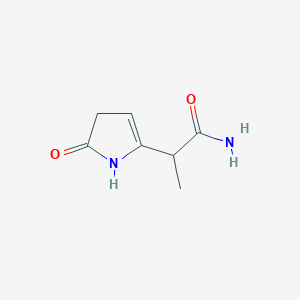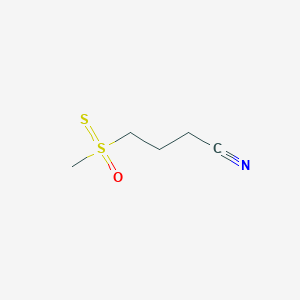
4-(Methylsulfonothioyl)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylsulfonothioyl)butanenitrile is an organic compound that belongs to the nitrile family It is characterized by the presence of a nitrile group (-CN) attached to a butane chain, which also contains a methylsulfonothioyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfonothioyl)butanenitrile can be achieved through several methods. One common approach involves the reaction of a halogenoalkane with sodium or potassium cyanide in ethanol under reflux conditions. This substitution reaction replaces the halogen with a nitrile group, forming the desired compound .
Another method involves the dehydration of amides using phosphorus (V) oxide (P4O10). This reaction removes water from the amide group, resulting in the formation of a nitrile group .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methylsulfonothioyl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to convert nitriles to amines.
Substitution: Sodium or potassium cyanide in ethanol is used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted nitriles.
Aplicaciones Científicas De Investigación
4-(Methylsulfonothioyl)butanenitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Methylsulfonothioyl)butanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methylsulfonothioyl group can undergo oxidation and reduction reactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Butanenitrile: A simpler nitrile compound with a similar structure but without the methylsulfonothioyl group.
2-Hydroxy-4-(methylthio)butanenitrile: A related compound with a hydroxyl group and a methylthio group.
Uniqueness
4-(Methylsulfonothioyl)butanenitrile is unique due to the presence of the methylsulfonothioyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C5H9NOS2 |
|---|---|
Peso molecular |
163.3 g/mol |
Nombre IUPAC |
4-methylsulfonothioylbutanenitrile |
InChI |
InChI=1S/C5H9NOS2/c1-9(7,8)5-3-2-4-6/h2-3,5H2,1H3 |
Clave InChI |
RBUWIFXOFYSRFI-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=S)CCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


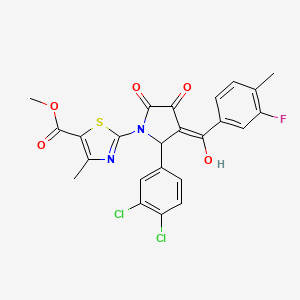
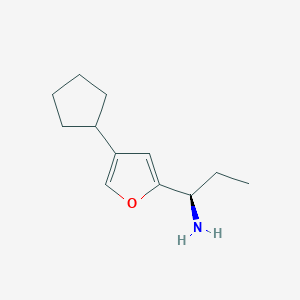
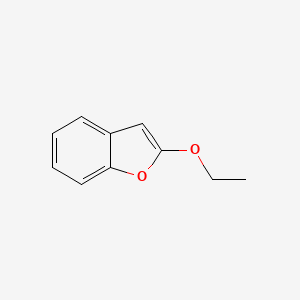
![2-(Carboxy(hydroxy)methyl)-6-hydroxybenzo[d]oxazole](/img/structure/B12875596.png)

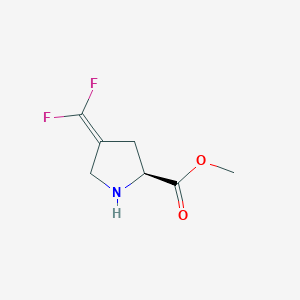

![[2-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12875614.png)
